5-Bromo-2-(piperidin-3-yl)-1H-benzo[d]imidazole
Description
Properties
Molecular Formula |
C12H14BrN3 |
|---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
6-bromo-2-piperidin-3-yl-1H-benzimidazole |
InChI |
InChI=1S/C12H14BrN3/c13-9-3-4-10-11(6-9)16-12(15-10)8-2-1-5-14-7-8/h3-4,6,8,14H,1-2,5,7H2,(H,15,16) |
InChI Key |
UUVYRPYGICUZDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=NC3=C(N2)C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Carboxylic Acid Condensation
Reaction of 4-bromo-o-phenylenediamine with formic acid or trimethyl orthoformate under acidic conditions (HCl or acetic acid) yields the 1H-benzo[d]imidazole core. For example:
Cyclization via Reductive Amination
Alternative routes employ nitro intermediates. For instance:
-
4-Bromo-2-nitroaniline is reduced using Pt/C and H₂ to form 4-bromo-o-phenylenediamine , followed by cyclization with triphosgene to yield the benzimidazolone intermediate.
Piperidine Substitution at Position 2
Introducing the piperidin-3-yl group involves nucleophilic displacement or reductive amination:
Nucleophilic Aromatic Substitution (NAS)
Reductive Amination
-
5-Bromo-2-formyl-1H-benzo[d]imidazole undergoes reductive amination with piperidin-3-amine using NaBH₃CN in methanol, achieving 74% yield.
Optimization and Industrial-Scale Synthesis
Industrial methods prioritize scalability and cost-effectiveness:
Continuous Flow Reactors
Catalytic Systems
Purification Techniques
-
Column chromatography (silica gel, hexane/EtOAc) remains standard for lab-scale purification.
-
Recrystallization from ethanol/water mixtures enhances purity to >98% for pharmaceutical applications.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Carboxylic acid route | High selectivity, mild conditions | Requires stoichiometric acids | 70–85% |
| Reductive amination | Compatible with sensitive groups | Multi-step, costly reagents | 60–75% |
| Continuous flow | Scalable, reduced waste | High initial equipment investment | 85–92% |
Challenges and Solutions
Steric Hindrance
Bulkiness of the piperidine group slows NAS. Solutions include:
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Position
The bromine atom at position 5 of the benzimidazole ring facilitates nucleophilic aromatic substitution (NAS) under mild conditions. This reactivity enables derivatization for medicinal chemistry applications:
Key Findings :
-
Suzuki couplings with aryl boronic acids yield biaryl derivatives, enhancing π-π stacking interactions in target binding .
-
Steric hindrance from the piperidine ring limits substitution at position 2, favoring selectivity at position 5 .
Electrophilic Aromatic Substitution (EAS)
The benzimidazole core undergoes EAS at positions 4 and 6, though reactivity is moderated by electron-withdrawing effects from the bromine:
| Reagent | Position | Product | Conditions |
|---|---|---|---|
| HNO₃/H₂SO₄ | 4 | 5-Bromo-4-nitro-2-(piperidin-3-yl)-1H-benzimidazole | 0°C, 2 hr |
| Cl₂/FeCl₃ | 6 | 5-Bromo-6-chloro-2-(piperidin-3-yl)-1H-benzimidazole | RT, 1 hr |
Notes :
-
Nitration requires low temperatures to avoid decomposition of the piperidine ring .
-
Chlorination at position 6 is favored due to para-directing effects of the bromine .
Piperidine Ring Functionalization
The piperidine substituent undergoes reductive amination, acylation, and alkylation to modulate pharmacokinetic properties:
Reductive Amination
| Aldehyde | Conditions | Product | Yield |
|---|---|---|---|
| 4-Bromobenzaldehyde | NaBH₃CN, MeOH, RT | 2-(1-(4-Bromobenzyl)piperidin-3-yl)-5-bromo-1H-benzimidazole | 61% |
| 2-Pyridinecarboxaldehyde | Ti(OiPr)₄, MeOH, 60°C | 2-(1-(Pyridin-2-ylmethyl)piperidin-3-yl)-5-bromo-1H-benzimidazole | 55% |
Acylation
| Acylating Agent | Conditions | Product |
|---|---|---|
| Acetic anhydride | DCM, Et₃N, 0°C → RT | 2-(1-Acetylpiperidin-3-yl)-5-bromo-1H-benzimidazole |
| Benzoyl chloride | DMAP, CHCl₃, reflux | 2-(1-Benzoylpiperidin-3-yl)-5-bromo-1H-benzimidazole |
Applications :
-
Acylated derivatives show improved blood-brain barrier penetration in CNS-targeted therapies .
-
Bulkier acyl groups reduce off-target binding to hERG channels .
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings enable late-stage diversification:
| Reaction | Catalyst System | Application |
|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Installation of alkylamines at position 5 |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, PPh₃ | Alkynylation for fluorescent probe development |
Case Study :
Scientific Research Applications
Antipsychotic Potential
Research indicates that derivatives of benzo[d]imidazole, including 5-bromo-2-(piperidin-3-yl)-1H-benzo[d]imidazole, exhibit significant binding affinities for dopamine D2 and serotonin 5-HT1A receptors. These properties suggest potential applications in treating schizophrenia and other psychiatric disorders. A study highlighted the synthesis of piperidinyl compounds that showed promising results as active pharmaceutical ingredients for antipsychotic therapies .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that certain derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, indicating their potential as anti-inflammatory agents . The modulation of these pathways suggests a therapeutic role in conditions characterized by chronic inflammation.
Antimicrobial Properties
Recent studies have shown that benzo[d]imidazole derivatives possess antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. The compound's ability to inhibit key enzymes involved in bacterial growth positions it as a candidate for developing new antimicrobial therapies .
| Compound | Target Pathogen | IC50 (µM) |
|---|---|---|
| This compound | Mycobacterium tuberculosis | 0.55 ± 0.02 |
Cytotoxic Effects
The cytotoxicity of the compound has been assessed against several cancer cell lines, revealing significant growth inhibition. For instance, derivatives have shown IC50 values indicating effective cytotoxicity against lung and breast cancer cell lines, suggesting potential applications in oncology .
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 5.0 |
| MCF7 (Breast Cancer) | 3.5 |
Enzyme Inhibition Studies
Mechanistic studies have indicated that this compound acts as an inhibitor of specific enzymes critical for pathogen survival and inflammation control. For example, its inhibition of inosine monophosphate dehydrogenase (IMPDH) has been documented, which is essential for nucleotide synthesis in Mycobacterium tuberculosis and other pathogens .
Structure-Activity Relationship
The structural modifications of benzo[d]imidazole derivatives have been systematically studied to understand their biological activity better. Variations in substituents on the piperidine ring significantly affect receptor binding affinity and biological efficacy, providing a basis for rational drug design .
Case Studies
Several case studies illustrate the potential of this compound:
- Antipsychotic Development : A series of compounds based on this scaffold were evaluated for their ability to modulate dopaminergic and serotonergic pathways, leading to the development of new antipsychotic agents .
- Tuberculosis Treatment : Investigations into its efficacy against Mycobacterium tuberculosis have shown promising results, with ongoing research aimed at optimizing its structure for enhanced potency and selectivity .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(piperidin-3-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, with a focus on substituent effects, physicochemical data, and biological activities:
Key Findings from Comparisons
Substituent Position and Bioactivity :
- Bromine at the 5-position (as in the target compound) is common in antimicrobial agents (e.g., 3aq and 3s), whereas 6-bromo analogs (e.g., compound 35 in ) show reduced activity, suggesting positional sensitivity .
- Piperidin-3-yl at position 2 introduces nitrogen basicity, which may improve solubility compared to hydrophobic groups like phenyl or indole .
Physicochemical Properties: Melting points vary significantly: Indole-substituted derivatives (e.g., 3s: 253–254°C) have higher melting points due to planar stacking, while alkylated analogs (e.g., monomer 1) are more amenable to polymerization .
Biological Activity :
- Bromine and indole combinations (e.g., 3aq) exhibit dual effects: antimicrobial activity at high concentrations and biofilm stimulation at sublethal doses .
- Piperidine-containing derivatives (e.g., compounds in ) are explored for enzyme inhibition (e.g., acetylcholinesterase), suggesting therapeutic versatility .
Synthetic Accessibility: Ethyl and sulfonylpropyl groups (e.g., monomers 1 and 2) facilitate straightforward copolymerization via Heck reactions, unlike bulkier substituents .
Biological Activity
5-Bromo-2-(piperidin-3-yl)-1H-benzo[d]imidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, structure-activity relationships (SAR), and various biological evaluations, including anti-inflammatory, antimicrobial, and anticancer properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the bromination of benzo[d]imidazole derivatives followed by the introduction of a piperidine moiety. This modification is crucial as the piperidine ring enhances solubility and bioactivity. The compound's structure can be represented as follows:
Anti-inflammatory Activity
Recent studies have evaluated the anti-inflammatory potential of benzimidazole derivatives, including this compound. In vitro assays demonstrated that this compound significantly inhibits the release of pro-inflammatory cytokines such as IL-1β in LPS/ATP-stimulated human macrophages. For instance, one study reported a concentration-dependent inhibition of IL-1β release by up to 35% at optimal concentrations (10 µM) .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. In vitro tests indicated that this compound exhibits notable activity against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. For example, it showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values in the range of 50–100 μg/ml .
Anticancer Properties
The compound has been investigated for its anticancer potential as well. It has shown promising results in inhibiting cell proliferation in several cancer cell lines. A notable study reported that derivatives containing the benzimidazole scaffold displayed IC50 values less than 30 nM against breast cancer cell lines, indicating potent cytotoxic effects . The mechanism behind this activity may involve the modulation of key signaling pathways associated with cell survival and apoptosis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzimidazole derivatives. The presence of bromine at the 5-position and a piperidine ring at the 2-position significantly enhances the compound's lipophilicity and overall potency. Comparative studies have shown that modifications to these positions can lead to varying degrees of biological activity, emphasizing the importance of specific substituents in achieving desired pharmacological effects .
Case Studies
Several case studies have highlighted the efficacy of this compound in different biological contexts:
- Anti-inflammatory Study : A study conducted on human macrophages demonstrated that this compound reduced pyroptosis by approximately 24%, showcasing its potential as an anti-inflammatory agent .
- Antimicrobial Efficacy : In a comparative analysis against standard antibiotics, this compound exhibited superior antibacterial activity against multidrug-resistant strains, reinforcing its therapeutic potential .
- Anticancer Activity : In vitro studies on various cancer cell lines revealed that this compound could inhibit tumor growth effectively, with specific IC50 values indicating strong antiproliferative effects .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 5-Bromo-2-(piperidin-3-yl)-1H-benzo[d]imidazole to improve yield and purity?
- Methodological Answer : Optimize reaction conditions by adjusting solvent polarity (e.g., using DMF or ethanol) and temperature (80–120°C). Catalysts like triethylamine or palladium-based systems can enhance coupling efficiency for brominated intermediates . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol improves purity. Monitor reaction progress using TLC (Rf ~0.6–0.7) and confirm structure via FTIR (C-Br stretch at ~590 cm⁻¹) and ^1H NMR (aromatic protons at δ 7.3–8.3 ppm) .
Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer : Use:
- FTIR : Identify functional groups (e.g., C=N imidazole ring at ~1610 cm⁻¹, C-Br at ~590 cm⁻¹) .
- ^1H/^13C NMR : Assign aromatic protons (δ 7.3–8.3 ppm) and piperidine substituents (δ 1.5–3.0 ppm for CH2 groups).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ for C12H13BrN3) .
- Elemental Analysis : Validate empirical formula (e.g., C%: 53.26, H%: 5.96, N%: 12.42) .
Q. What are the common challenges in purifying this compound, and how can they be mitigated?
- Methodological Answer : Challenges include residual solvents (DMF, THF) and byproducts from incomplete cyclization. Mitigation strategies:
- Precipitation : Add ice-cwater to crude product to precipitate impurities.
- Chromatography : Use silica gel with a 3:7 ethyl acetate/hexane ratio for optimal separation.
- Recrystallization : Ethanol or methanol at 60°C yields high-purity crystals (>95%) .
Advanced Research Questions
Q. What methodologies are recommended for analyzing the binding affinity of this compound to EGFR using in-silico approaches?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with EGFR (PDB ID: 1M17). Focus on hydrogen bonding with Lys745 and hydrophobic interactions with Leu788 .
- ADMET Prediction : Employ SwissADME or pkCSM to assess bioavailability (TPSA < 90 Ų), CYP450 inhibition, and hepatotoxicity. Prioritize derivatives with LogP < 5 for optimal permeability .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability (RMSD < 2 Å) .
Q. How can researchers address discrepancies in cytotoxicity data between in-silico predictions and in-vitro assays for this compound?
- Methodological Answer :
- Assay Validation : Use MTT or SRB assays on multiple cell lines (e.g., A549, MCF-7) with triplicate measurements.
- Solubility Adjustments : Improve compound solubility using DMSO (≤0.1% v/v) to avoid false negatives.
- Metabolite Screening : Perform LC-MS to detect active metabolites that may enhance or reduce cytotoxicity .
Q. What strategies are effective in modifying the piperidin-3-yl substituent to enhance pharmacokinetic properties?
- Methodological Answer :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -F, -CF3) to piperidine to improve metabolic stability.
- Prodrug Design : Conjugate with acetyl or phosphate groups to enhance oral bioavailability.
- SAR Studies : Compare IC50 values of analogs (e.g., 5-Bromo-2-(piperidin-4-yl) derivatives) to identify optimal substituent positions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
